molecular formula C7H7ClN2O3S B13646858 3-Chloro-5-sulfamoylbenzamide

3-Chloro-5-sulfamoylbenzamide

Cat. No.: B13646858
M. Wt: 234.66 g/mol
InChI Key: WVASXISJFSQGSB-UHFFFAOYSA-N
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Description

3-Chloro-5-sulfamoylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position and a sulfamoyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-sulfamoylbenzamide typically involves the reaction of 3-chlorobenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-Chlorobenzoic acid is reacted with thionyl chloride to form 3-chlorobenzoyl chloride.

    Step 2: The resulting 3-chlorobenzoyl chloride is then reacted with sulfamoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: The major products are substituted benzamides with different functional groups replacing the chloro group.

    Oxidation and Reduction: Oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.

    Hydrolysis: Hydrolysis results in the formation of 3-chlorobenzoic acid and sulfamic acid.

Scientific Research Applications

3-Chloro-5-sulfamoylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The chloro group enhances the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 3-Chloro-4-hydroxyphenylacetic acid
  • 4-Chloro-3-nitrobenzoyl chloride

Uniqueness

3-Chloro-5-sulfamoylbenzamide is unique due to the specific positioning of the chloro and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.

Properties

Molecular Formula

C7H7ClN2O3S

Molecular Weight

234.66 g/mol

IUPAC Name

3-chloro-5-sulfamoylbenzamide

InChI

InChI=1S/C7H7ClN2O3S/c8-5-1-4(7(9)11)2-6(3-5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13)

InChI Key

WVASXISJFSQGSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N

Origin of Product

United States

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